molecular formula C17H19BrN2O3 B13729270 4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide CAS No. 4036-89-9

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide

Cat. No.: B13729270
CAS No.: 4036-89-9
M. Wt: 379.2 g/mol
InChI Key: GWBLGMCMQCZIAU-UHFFFAOYSA-N
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Description

4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide is an organic compound with a complex structure that includes bromine, diethylamino, and dihydroxybenzylanilide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the bromination of a precursor compound followed by the introduction of diethylamino and dihydroxybenzylanilide groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Key factors in industrial production include the optimization of reaction conditions, the use of cost-effective reagents, and the implementation of safety measures to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which is common in the modification of aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Properties

CAS No.

4036-89-9

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

4-bromo-N-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide

InChI

InChI=1S/C17H19BrN2O3/c1-3-20(4-2)13-8-6-5-7-12(13)19-17(23)11-9-14(21)16(18)15(22)10-11/h5-10,21-22H,3-4H2,1-2H3,(H,19,23)

InChI Key

GWBLGMCMQCZIAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O

Origin of Product

United States

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